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Compound of Interest

Compound Name: H-D-Ala-OtBu.HCl

Cat. No.: B555654 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-D-Ala-OtBu.HCl, chemically known as D-Alanine tert-butyl ester hydrochloride,

is a protected form of the non-proteinogenic amino acid D-alanine. It serves as a critical

building block in the synthesis of complex peptides and other pharmaceutical intermediates.[1]

[2] The protection of the carboxylic acid as a tert-butyl (OtBu) ester prevents self-polymerization

and other unwanted side reactions during peptide coupling.[3] This protecting group is stable

under basic and nucleophilic conditions but can be readily removed with mild acids, such as

trifluoroacetic acid (TFA).[3][4] The hydrochloride salt form enhances the compound's stability,

shelf-life, and handling characteristics.[1]

Key Applications: The primary application of H-D-Ala-OtBu.HCl is in peptide synthesis,

particularly for intermediates of antibacterial drugs. D-alanine is a fundamental component of

the peptidoglycan in bacterial cell walls, specifically at the C-terminal D-alanyl-D-alanine (D-

Ala-D-Ala) moiety of lipid II precursors.[5][6][7] This structure is the target for glycopeptide

antibiotics like vancomycin and is essential for the cross-linking reaction catalyzed by penicillin-

binding proteins (PBPs), the targets of β-lactam antibiotics.[5][7][8] Consequently, synthetic

peptides incorporating D-alanine are invaluable for:

Developing novel antibiotics: Synthesizing analogs of natural antibiotics or novel peptide

structures that can inhibit bacterial cell wall synthesis.[9]

Studying resistance mechanisms: Creating specific peptide substrates to investigate the

activity of bacterial enzymes involved in antibiotic resistance.[6]
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Enzyme inhibitor screening: Using D-alanine-containing peptides to screen for new inhibitors

of transpeptidases and other bacterial enzymes.[1]

Physicochemical and Experimental Data
The properties of H-D-Ala-OtBu.HCl make it a versatile reagent for organic synthesis. Below is

a summary of its key characteristics and representative data from a typical peptide coupling

reaction.

Table 1: Physicochemical Properties of H-D-Ala-OtBu.HCl

Property Value Reference(s)

CAS Number 59531-86-1 [1]

Molecular Formula C₇H₁₅NO₂·HCl [1]

Molecular Weight 181.66 g/mol [2]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 170-175 °C [1]

Solubility

Soluble in water, methanol,

and other polar organic

solvents

[1]

| Storage | 2-8°C, under inert atmosphere, protected from moisture |[1] |

Table 2: Representative Data for Dipeptide Synthesis and Deprotection

Step Product
Coupling
Reagent

Yield (Typical) Purity (HPLC)

Peptide

Coupling

Fmoc-L-Ala-D-
Ala-OtBu

HATU > 95% > 98%

Final

Deprotection
L-Ala-D-Ala TFA Cocktail > 90% > 97%
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Note: Yields and purity are representative and can vary based on reaction scale, purification

methods, and specific conditions.

Experimental Workflows and Logical Relationships
Visualizing the synthesis process and its rationale is key to understanding the application of H-
D-Ala-OtBu.HCl.

Figure 1: Experimental Workflow for Dipeptide Synthesis
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Caption: General workflow for synthesizing a dipeptide using H-D-Ala-OtBu.HCl.
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Figure 2: Rationale for Using H-D-Ala-OtBu.HCl in Antibiotic Research
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Caption: Logical path from the chemical reagent to its end-application in drug discovery.

Experimental Protocols
The following are generalized protocols for the synthesis and subsequent deprotection of a

dipeptide intermediate using H-D-Ala-OtBu.HCl.

Protocol 1: Solution-Phase Synthesis of Fmoc-L-Ala-D-Ala-OtBu

This protocol details the coupling of N-Fmoc-protected L-Alanine with H-D-Ala-OtBu.HCl.
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Materials:

Fmoc-L-Ala-OH (1.0 eq)

H-D-Ala-OtBu.HCl (1.0 eq)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.1 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous NaHCO₃ solution

1 M HCl aqueous solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

Reactant Preparation: In a round-bottom flask under an inert atmosphere (Argon or

Nitrogen), dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-

10 minutes at room temperature.

Amine Neutralization: In a separate flask, suspend H-D-Ala-OtBu.HCl (1.0 eq) in anhydrous

DMF. Add DIPEA (3.0 eq) and stir until the solid dissolves completely. This neutralizes the

hydrochloride salt to free the amine.

Coupling Reaction: Add the solution from Step 2 to the activated Fmoc-amino acid solution

from Step 1.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are

consumed (typically 2-4 hours).

Work-up: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic

phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry

the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the pure protected dipeptide, Fmoc-L-Ala-D-Ala-OtBu.

Protocol 2: Final Deprotection of Dipeptide

This protocol describes the removal of the Fmoc and OtBu protecting groups to yield the final

dipeptide.

Materials:

Fmoc-L-Ala-D-Ala-OtBu (from Protocol 1)

For Fmoc Removal: 20% Piperidine in DMF

For OtBu Removal (Cleavage Cocktail): 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O),

2.5% Triisopropylsilane (TIS)

Cold diethyl ether (Et₂O)

Procedure:

Fmoc Group Removal (if required separately): a. Dissolve the protected peptide in DMF. b.

Add 20% piperidine in DMF and stir for 20-30 minutes at room temperature. c. Concentrate

the mixture under vacuum to remove the solvent and piperidine. The resulting product is H-L-

Ala-D-Ala-OtBu. Proceed to the next step.

Simultaneous Cleavage and Deprotection: a. Dissolve the starting peptide (either Fmoc-L-

Ala-D-Ala-OtBu or H-L-Ala-D-Ala-OtBu) in the cleavage cocktail (95% TFA / 2.5% H₂O /
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2.5% TIS). Caution: Work in a fume hood as TFA is highly corrosive. b. Stir the solution at

room temperature for 2-3 hours. The TIS acts as a scavenger to trap the tert-butyl cations

released during deprotection.[10]

Product Precipitation: a. Concentrate the TFA solution under a stream of nitrogen gas. b.

Precipitate the crude peptide by adding the concentrated solution dropwise into a flask of

cold diethyl ether with vigorous stirring. c. A white solid, the final peptide, should form.

Isolation and Purification: a. Collect the solid precipitate by centrifugation or filtration. b.

Wash the solid with cold diethyl ether multiple times to remove scavengers and residual TFA.

c. Dry the final peptide, H-L-Ala-D-Ala-OH, under vacuum. d. If necessary, further purify the

peptide using reverse-phase HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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